molecular formula C11H9N3O4 B596976 5-methyl-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 103856-74-2

5-methyl-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B596976
CAS No.: 103856-74-2
M. Wt: 247.21
InChI Key: IJGCWRFYKHNFBW-UHFFFAOYSA-N
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Description

5-methyl-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid: is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 5-position, a nitrophenyl group at the 1-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products:

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include amino derivatives.

    Substitution: Products vary depending on the substituent introduced, such as halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Biological Probes: It can be used as a probe to study biological processes involving nitroaromatic compounds.

Industry:

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

    Agriculture: It may be used in the development of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of 5-methyl-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

  • 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid
  • 5-methyl-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid
  • 5-methyl-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Comparison:

  • 5-methyl-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This affects its reactivity and potential applications compared to similar compounds with different substituents.
  • Compounds with different substituents, such as fluorine or chlorine, may exhibit different reactivity and biological activity, making them suitable for different applications.

Properties

IUPAC Name

5-methyl-1-(2-nitrophenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c1-7-6-8(11(15)16)12-13(7)9-4-2-3-5-10(9)14(17)18/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGCWRFYKHNFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694247
Record name 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103856-74-2
Record name 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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